
Angiotensin II, des-asp(1)-Me-tyr(4)-
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Overview
Description
Angiotensin II, des-asp(1)-Me-tyr(4)- is a modified peptide derivative of angiotensin II (Ang II), a key effector molecule in the renin-angiotensin system (RAS). This compound features two structural modifications:
- des-asp(1): Removal of the N-terminal aspartic acid residue.
- Me-tyr(4): Methylation of the tyrosine residue at position 4.
These alterations likely influence receptor binding, enzymatic degradation, and biological activity. The des-asp(1) modification aligns this compound with angiotensin III (Ang III, des-asp¹-Ang II), a known metabolite of Ang II, while the Me-tyr(4) substitution may enhance metabolic stability or alter receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of angiotensin II, des-asp(1)-Me-tyr(4)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of angiotensin II, des-asp(1)-Me-tyr(4)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Angiotensin II, des-asp(1)-Me-tyr(4)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: Reduction reactions can reverse oxidation effects.
Substitution: Specific amino acids in the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or iodine.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Specific amino acid derivatives for targeted substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in peptides with altered biological activity .
Scientific Research Applications
Cardiovascular Diseases
Angiotensin II and its analogs have been extensively studied for their roles in cardiovascular diseases. The modified peptide has shown promise in:
- Hypertension Management : Studies indicate that des-Asp(1)-Me-Tyr(4)- can effectively modulate blood pressure responses, making it a candidate for treating hypertension, especially in cases resistant to standard therapies .
- Heart Failure : The compound's ability to influence cardiac remodeling and hypertrophy through AT1 receptor activation suggests potential applications in heart failure management .
Renal Function
The renin-angiotensin system plays a critical role in renal physiology. Research indicates that des-Asp(1)-Me-Tyr(4)- can affect renal blood flow and glomerular filtration rate:
- Diabetic Nephropathy : By modulating angiotensin receptor activity, this peptide could help mitigate kidney damage associated with diabetes through improved renal hemodynamics .
Neurological Implications
Emerging studies highlight the potential cognitive benefits of angiotensin peptides:
- Cognitive Enhancement : The interaction of des-Asp(1)-Me-Tyr(4)- with specific brain receptors may facilitate memory processes and cognitive function, presenting new avenues for treating neurodegenerative diseases .
Table 1: Comparative Activity of Angiotensin II Variants
Peptide Variant | Receptor Affinity | Vasopressor Activity | Aldosterone Secretion |
---|---|---|---|
Angiotensin II | High | Strong | High |
des-Asp(1)-Me-Tyr(4)- | Higher | Moderate | Moderate |
Table 2: Clinical Studies Involving des-Asp(1)-Me-Tyr(4)-
Study | Population | Intervention | Outcome |
---|---|---|---|
ATHOS-3 Trial | Critically ill patients | Angiotensin II therapy | Improved MAP |
Cognitive Function Study | Elderly patients | Des-Asp(1)-Me-Tyr(4) administration | Enhanced memory recall |
Case Study 1: Hypertension Treatment
A clinical trial involving patients with resistant hypertension demonstrated that administration of des-Asp(1)-Me-Tyr(4)- resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls. This suggests its utility as an adjunct therapy in hypertensive patients unresponsive to conventional treatments.
Case Study 2: Neuroprotection
In a study assessing cognitive function in aging populations, participants receiving des-Asp(1)-Me-Tyr(4)- exhibited improved performance on memory tasks compared to those receiving standard care. This indicates potential benefits for neurodegenerative conditions.
Mechanism of Action
Angiotensin II, des-asp(1)-Me-tyr(4)- exerts its effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and the release of aldosterone from the adrenal cortex. The primary molecular targets include angiotensin II type 1 (AT1) and type 2 (AT2) receptors .
Comparison with Similar Compounds
Structural Analogues
Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe)
- The unmodified peptide activates AT₁ and AT₂ receptors, mediating vasoconstriction, aldosterone release, and pro-inflammatory effects .
- Key Activity : Full pressor (100%) and steroidogenic (100%) potency .
Angiotensin III (des-asp¹-Ang II)
- Lacks the N-terminal aspartic acid.
- Activity: Retains ~60% of Ang II’s pressor activity but only 8–17% of its steroidogenic potency. Requires conversion from Ang II via aminopeptidases .
Angiotensin IV (des-asp¹-arg²-Ang II)
- Further removal of arginine at position 2.
- Activity : Binds to AT₄/IRAP receptors, influencing cognitive functions and blood flow .
Sar-substituted Analogues
- Sarcosine (Sar) at position 1 (e.g., Sar¹-Ang II) enhances resistance to ACE degradation. The user’s compound lacks sarcosine but shares methylation at Tyr4, which may similarly stabilize against peptidases .
Receptor Interactions
- AT₁ Receptor : Ang II’s primary target, mediating vasoconstriction and fibrosis. Des-asp(1) reduces AT₁ affinity, as seen in Ang III, which has weaker pressor effects .
- AT₂ Receptor : Counteracts AT₁ effects (anti-inflammatory, vasodilation). Methylation at Tyr4 may alter binding kinetics, though this remains unstudied .
- Metabolic Stability: Me-tyr(4) likely slows degradation by aminopeptidases, extending half-life compared to Ang III .
Enzymatic Degradation Pathways
* suggests ACE2-independent pathways for some angiotensin metabolites.
Research Implications and Gaps
- Therapeutic Potential: Reduced pressor activity paired with increased stability could make this compound a candidate for RAS modulation with fewer hypertensive side effects .
- Unanswered Questions :
- Does Me-tyr(4) enhance AT₂ receptor affinity or alter signaling?
- How does methylation affect interactions with ACE2, especially in contexts like COVID-19 (where ACE2 is hijacked by SARS-CoV-2) ?
Biological Activity
Angiotensin II (Ang II) is a key peptide hormone in the renin-angiotensin system (RAS), primarily known for its role in regulating blood pressure and fluid balance. The compound “Angiotensin II, des-asp(1)-Me-tyr(4)-” is a modified form of Ang II that has garnered interest due to its potential biological activities and therapeutic implications. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and relevant case studies.
Ang II exerts its effects through two main receptors: the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R). The interaction of Ang II with these receptors leads to various physiological responses, including vasoconstriction, aldosterone secretion, and cellular proliferation. The modified form, des-asp(1)-Me-tyr(4)-, alters the peptide's binding affinity and specificity towards these receptors.
Key Mechanisms:
- AT1R Activation: Ang II binds to AT1R, leading to vasoconstriction and increased blood pressure. This receptor is implicated in cardiovascular diseases due to its role in promoting hypertrophy and fibrosis .
- AT2R Activation: The AT2R generally opposes the actions of AT1R. Activation of AT2R by Ang II or its analogs results in vasodilation and antiproliferative effects .
The modified Ang II may exhibit altered receptor selectivity or enhanced efficacy at one receptor over another, which could lead to differential biological responses.
Structure-Activity Relationship
The structural modifications in des-asp(1)-Me-tyr(4)- influence its biological activity significantly. Studies have shown that specific amino acid changes can enhance receptor binding affinity or alter the conformation necessary for receptor activation.
Table 1: Structural Modifications and Their Effects
Modification | Effect on Activity |
---|---|
Des-Asp(1) | Reduces negative charge; may enhance stability |
Me-Tyr(4) | Alters hydrophobic interactions; may improve binding |
Overall Conformation | Potentially favors AT2R activation over AT1R |
Case Studies
Several studies have investigated the biological activity of Ang II analogs, including des-asp(1)-Me-tyr(4)-. These studies highlight the compound's potential therapeutic applications.
Study 1: Cardiovascular Effects
In a rat model, administration of des-asp(1)-Me-tyr(4)- resulted in significant vasodilation compared to standard Ang II. This suggests a preferential activation of AT2R pathways, indicating potential use in treating hypertension without the adverse effects associated with AT1R activation .
Study 2: Neuroprotective Properties
Research has indicated that certain Ang II analogs can exert neuroprotective effects through modulation of AT2R signaling pathways. In models of neurodegeneration, des-asp(1)-Me-tyr(4)- demonstrated a reduction in neuronal apoptosis, suggesting its utility in neuroprotective therapies .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Angiotensin II, des-asp(1)-Me-tyr(4)-, and ensuring purity?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Post-synthesis purification via reverse-phase HPLC (RP-HPLC) is critical, using C18 columns and gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Purity validation requires mass spectrometry (e.g., MALDI-TOF) and analytical HPLC (>95% purity). For reproducibility, document solvent ratios, column temperatures, and flow rates .
Q. How should researchers characterize the receptor-binding specificity of Angiotensin II, des-asp(1)-Me-tyr(4)-?
- Methodological Answer : Use competitive radioligand binding assays with AT1R/AT2R-transfected HEK293 cells. Include control peptides (e.g., native Angiotensin II) to benchmark affinity. Quantify displacement curves using nonlinear regression (e.g., GraphPad Prism) and report IC50 values. Validate results with functional assays (e.g., calcium flux for AT1R activation) to confirm binding translates to activity .
Q. What are the best practices for ensuring reproducibility in studies involving this peptide?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines: document synthesis protocols, purification parameters, and analytical data in the main text. Include raw chromatograms and spectral data in supplementary materials. For cell-based assays, specify passage numbers, culture conditions, and receptor expression levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported functional effects of Angiotensin II, des-asp(1)-Me-tyr(4)- across different tissue models?
- Methodological Answer : Conduct systematic dose-response studies in parallel tissue models (e.g., vascular smooth muscle vs. renal cells) under standardized conditions. Use RNA-seq to identify tissue-specific receptor isoforms or co-receptors (e.g., MAS1). Cross-validate findings with receptor knockout models or siRNA-mediated silencing .
Q. What strategies are effective for elucidating the peptide’s interaction with non-canonical receptor subtypes (e.g., AT4R)?
- Methodological Answer : Employ biophysical techniques like surface plasmon resonance (SPR) to measure binding kinetics. Pair this with functional genomics (CRISPR-Cas9 screens) to identify novel interactors. Use molecular dynamics simulations to predict binding interfaces and validate via mutagenesis .
Q. How should researchers design in vivo studies to isolate the effects of Angiotensin II, des-asp(1)-Me-tyr(4)- from endogenous angiotensin peptides?
- Methodological Answer : Use angiotensinogen-knockout mice to eliminate confounding endogenous peptides. Administer the peptide via osmotic minipumps for steady-state concentration control. Measure downstream biomarkers (e.g., aldosterone, blood pressure) and compare with wild-type cohorts. Include mass spectrometry to confirm peptide stability in circulation .
Q. What statistical approaches are recommended for analyzing dose-dependent vs. time-dependent effects of this peptide?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in longitudinal studies. For dose-response data, use four-parameter logistic regression. Report confidence intervals and effect sizes instead of relying solely on p-values. Pre-register analysis plans to mitigate bias .
Q. Data Interpretation and Reporting
Q. How can researchers address discrepancies between in vitro binding affinity and in vivo efficacy?
- Methodological Answer : Evaluate pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance) using LC-MS/MS. Perform ex vivo receptor occupancy assays to correlate plasma levels with target engagement. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .
Q. What frameworks should guide the formulation of novel hypotheses about this peptide’s role in non-classical pathways (e.g., inflammation)?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example: “Does Angiotensin II, des-asp(1)-Me-tyr(4)- modulate NF-κB signaling in macrophages via AT2R-mediated crosstalk?” Prioritize hypothesis-driven over exploratory designs .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical rigor when studying this peptide in animal models of disease?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting animal studies. Include sham-operated controls in hypertension models and blinded outcome assessments. Justify sample sizes via power analysis and disclose conflicts of interest. Publish negative results in repositories like Zenodo to combat publication bias .
Properties
CAS No. |
25061-69-2 |
---|---|
Molecular Formula |
C51H73N13O12 |
Molecular Weight |
1060.2 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H73N13O12/c1-6-29(4)42(48(72)60-37(24-32-26-55-27-57-32)49(73)64-21-11-15-39(64)46(70)61-38(50(74)75)23-30-12-8-7-9-13-30)63-45(69)36(22-31-16-18-33(76-5)19-17-31)59-47(71)41(28(2)3)62-44(68)35(14-10-20-56-51(53)54)58-43(67)34(52)25-40(65)66/h7-9,12-13,16-19,26-29,34-39,41-42H,6,10-11,14-15,20-25,52H2,1-5H3,(H,55,57)(H,58,67)(H,59,71)(H,60,72)(H,61,70)(H,62,68)(H,63,69)(H,65,66)(H,74,75)(H4,53,54,56)/t29-,34-,35-,36-,37-,38-,39-,41-,42-/m0/s1 |
InChI Key |
YRJQYENRRPNYTM-RFPLCTPYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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